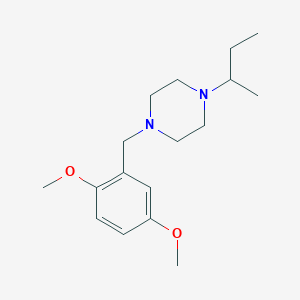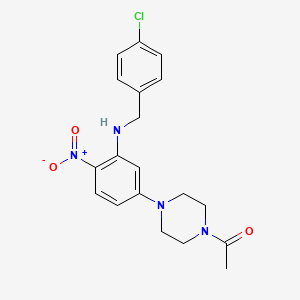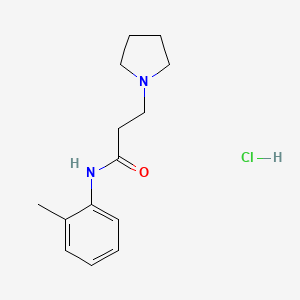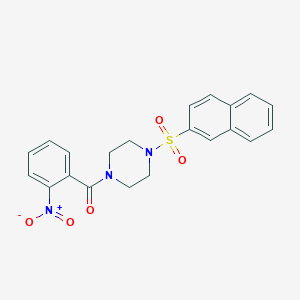
1-sec-butyl-4-(2,5-dimethoxybenzyl)piperazine
Overview
Description
1-sec-butyl-4-(2,5-dimethoxybenzyl)piperazine, also known as BDMBP, is a compound that belongs to the family of piperazine derivatives. BDMBP has been used in scientific research for its potential as a serotonin receptor agonist. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
1-sec-butyl-4-(2,5-dimethoxybenzyl)piperazine acts as an agonist for the 5-HT2A receptor subtype, which leads to an increase in serotonin signaling. This activation of the receptor can lead to various downstream effects, including changes in intracellular signaling pathways and gene expression. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the binding of the compound to the receptor and the stabilization of a conformational change that leads to receptor activation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can increase intracellular calcium levels and activate signaling pathways involved in gene expression. In vivo studies have shown that this compound can induce changes in behavior and perception, including hallucinations and altered sensory perception. These effects are believed to be mediated by the activation of the 5-HT2A receptor subtype.
Advantages and Limitations for Lab Experiments
1-sec-butyl-4-(2,5-dimethoxybenzyl)piperazine has several advantages as a tool for scientific research. It has a high affinity for the 5-HT2A receptor subtype, making it a potent agonist for this receptor. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations as well. It has a relatively short half-life, which can make it difficult to study its effects over long periods. It can also have off-target effects on other serotonin receptor subtypes, which can complicate the interpretation of results.
Future Directions
There are several potential future directions for the study of 1-sec-butyl-4-(2,5-dimethoxybenzyl)piperazine. One area of interest is the development of new drugs targeting the 5-HT2A receptor subtype. This compound can serve as a starting point for the development of new compounds with improved pharmacological properties. Another area of interest is the study of the downstream effects of 5-HT2A receptor activation. This compound can be used to study the effects of receptor activation on intracellular signaling pathways and gene expression. Finally, this compound can be used to study the role of the 5-HT2A receptor subtype in various physiological processes, including mood regulation and perception.
Scientific Research Applications
1-sec-butyl-4-(2,5-dimethoxybenzyl)piperazine has been used in scientific research as a potential agonist for serotonin receptors. Serotonin receptors are involved in various physiological processes, including mood regulation, appetite, and sleep. This compound has been shown to have a high affinity for the 5-HT2A receptor subtype, which is involved in the regulation of mood and perception. This makes this compound a potential tool for the study of serotonin receptor function and the development of new drugs targeting these receptors.
properties
IUPAC Name |
1-butan-2-yl-4-[(2,5-dimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-5-14(2)19-10-8-18(9-11-19)13-15-12-16(20-3)6-7-17(15)21-4/h6-7,12,14H,5,8-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWWOWBQGGLIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3948225.png)


![1-[(4-chlorophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3948242.png)

![N-(2-furylmethyl)-2-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B3948264.png)
![1-[3-(2-furyl)acryloyl]proline](/img/structure/B3948272.png)
![5-chloro-2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3948280.png)

![ethyl N-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}glycinate](/img/structure/B3948287.png)
![N-benzyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B3948296.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(tetrahydro-2-furanylmethyl)pentanamide](/img/structure/B3948315.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate](/img/structure/B3948319.png)
